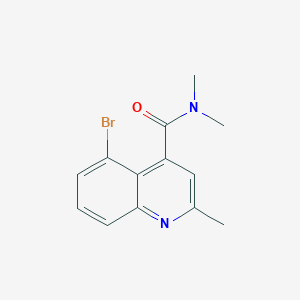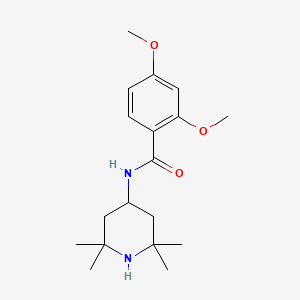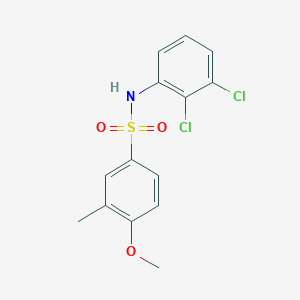
5-bromo-N,N,2-trimethylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N,2-trimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a nitrogen atom.
Mechanism of Action
The mechanism of action of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide is not fully understood. However, it is believed that the compound binds to metal ions through its carbonyl and nitrogen atoms, forming a complex that emits fluorescence upon excitation.
Biochemical and Physiological Effects:
5-bromo-N,N,2-trimethylquinoline-4-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic at low concentrations, making it a safe compound for use in biological systems.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide is its selectivity for certain metal ions, making it a useful tool for detecting metal ions in biological and environmental samples. However, one of the limitations of this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for research on 5-bromo-N,N,2-trimethylquinoline-4-carboxamide. One area of research is the development of new synthesis methods that can improve the yield of the compound. Another area of research is the exploration of its potential applications in other fields, such as catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 5-bromo-2,3-dimethylquinoline with isatoic anhydride in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 50%.
Scientific Research Applications
5-bromo-N,N,2-trimethylquinoline-4-carboxamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions and emit fluorescence upon excitation, making it a useful tool for detecting metal ions in biological and environmental samples.
properties
IUPAC Name |
5-bromo-N,N,2-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-7-9(13(17)16(2)3)12-10(14)5-4-6-11(12)15-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSAAIBHASLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)



![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)



![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)
